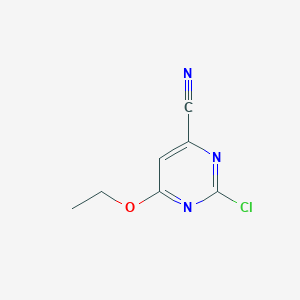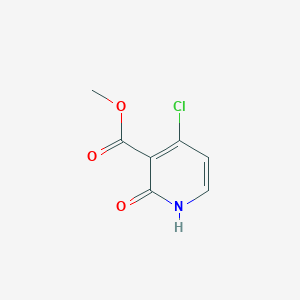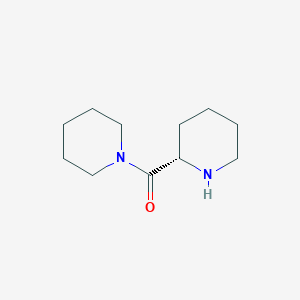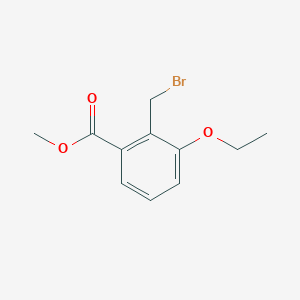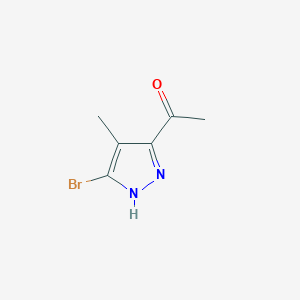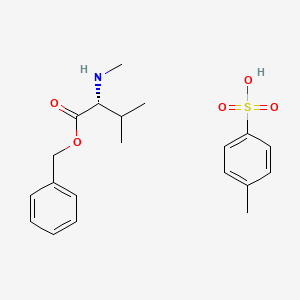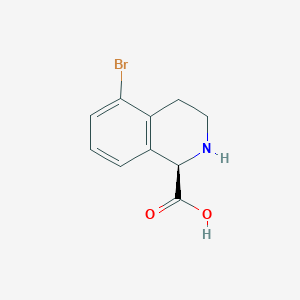
(R)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a chiral compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 5-position and a carboxylic acid group at the 1-position of the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves the bromination of a suitable tetrahydroisoquinoline precursor followed by the introduction of the carboxylic acid group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 5-position. The carboxylic acid group can be introduced through various methods, such as oxidation of an aldehyde or alcohol precursor or through a carboxylation reaction.
Industrial Production Methods
Industrial production of ®-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid may involve large-scale bromination and carboxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
®-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted tetrahydroisoquinolines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of ®-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group, which may affect its biological activity and chemical reactivity.
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid: Lacks the bromine atom, which may influence its binding properties and reactivity.
5-Chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological effects.
Uniqueness
®-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct chemical and biological properties. The chiral nature of the compound also adds to its uniqueness, as the ®-enantiomer may exhibit different activities compared to the (S)-enantiomer.
Propiedades
Fórmula molecular |
C10H10BrNO2 |
|---|---|
Peso molecular |
256.10 g/mol |
Nombre IUPAC |
(1R)-5-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO2/c11-8-3-1-2-7-6(8)4-5-12-9(7)10(13)14/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m1/s1 |
Clave InChI |
HATFFCWLBSQLDX-SECBINFHSA-N |
SMILES isomérico |
C1CN[C@H](C2=C1C(=CC=C2)Br)C(=O)O |
SMILES canónico |
C1CNC(C2=C1C(=CC=C2)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


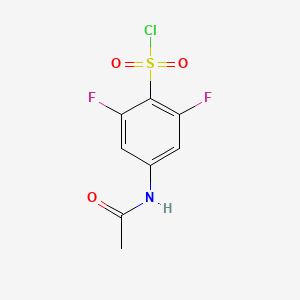
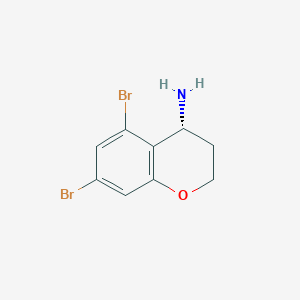

![3,3'-([2,2'-Bipyridine]-4,4'-diyl)bis(2-cyanoacrylic acid)](/img/structure/B13145857.png)
